Ethane-1,2-diamine, N,N'-bis(2-hydroxynaphthyl)methylene-

Description

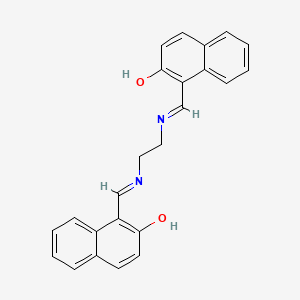

1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from 2-hydroxy-1-naphthaldehyde and has significant applications in various fields due to its unique chemical properties.

Properties

CAS No. |

33206-56-3 |

|---|---|

Molecular Formula |

C24H20N2O2 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1-[2-[(2-hydroxynaphthalen-1-yl)methylideneamino]ethyliminomethyl]naphthalen-2-ol |

InChI |

InChI=1S/C24H20N2O2/c27-23-11-9-17-5-1-3-7-19(17)21(23)15-25-13-14-26-16-22-20-8-4-2-6-18(20)10-12-24(22)28/h1-12,15-16,27-28H,13-14H2 |

InChI Key |

XRLNOFBCOPREMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NCCN=CC3=C(C=CC4=CC=CC=C43)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol typically involves a multi-step process:

Condensation Reaction: The initial step involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.

Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst, such as an acid or base, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Corresponding naphthoquinones.

Reduction: Reduced Schiff bases.

Substitution: Substituted naphthol derivatives.

Scientific Research Applications

1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways Involved: The compound can inhibit enzyme activity, bind to receptors, and intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-hydroxy-1-naphthaldehyde: A precursor in the synthesis of the compound.

Schiff Bases: Other Schiff bases derived from different aldehydes and amines.

Uniqueness

1-{[(2-{[(2-hydroxy-1-naphthyl)methylene]amino}ethyl)imino]methyl}-2-naphthol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other Schiff bases.

Biological Activity

Ethane-1,2-diamine, N,N'-bis(2-hydroxynaphthyl)methylene-, commonly referred to as a Schiff base, is a complex organic compound with significant biological activities. This compound is synthesized through the condensation of ethylene diamine and 2-hydroxy-1-naphthaldehyde, resulting in a structure that allows for diverse interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

The compound features two hydroxynaphthyl groups linked by an ethylene diamine moiety. Its unique structure allows it to function effectively as a ligand in coordination chemistry and as an active agent in biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents; limited solubility in water |

Mechanisms of Biological Activity

Ethane-1,2-diamine, N,N'-bis(2-hydroxynaphthyl)methylene exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to therapeutic effects against various diseases. For example, it has shown potential as an antimicrobial agent by inhibiting bacterial enzymes essential for their survival.

- DNA Intercalation : Studies indicate that this compound can intercalate into DNA strands, potentially affecting genetic expression and cellular processes. This property suggests its utility in cancer research, where modulation of gene expression is crucial .

- Receptor Binding : The compound interacts with cellular receptors, which may mediate its biological effects. These interactions can influence signaling pathways involved in inflammation and cancer progression.

Research Findings and Case Studies

Numerous studies have investigated the biological activities of Ethane-1,2-diamine, N,N'-bis(2-hydroxynaphthyl)methylene. Below are selected findings from recent research:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various Schiff bases, including derivatives of Ethane-1,2-diamine, N,N'-bis(2-hydroxynaphthyl)methylene. The results indicated significant activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to standard antibiotics .

Anticancer Potential

Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. Its ability to intercalate DNA may contribute to its anticancer activity by disrupting replication processes in rapidly dividing cells. In vitro studies reported IC50 values indicating potent activity against various cancer types .

Comparative Analysis with Similar Compounds

Ethane-1,2-diamine, N,N'-bis(2-hydroxynaphthyl)methylene shares structural similarities with other Schiff bases but stands out due to its unique functional groups that enhance its reactivity and biological efficacy.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Precursor for synthesis | Limited direct biological activity |

| N,N'-Bis(8-quinolyl)ethane-1,2-diamine | Contains quinoline rings | Different antimicrobial profile |

| N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine | Similar amine structure | Notable antimicrobial activity |

Applications in Medicine and Industry

The diverse biological activities of Ethane-1,2-diamine, N,N'-bis(2-hydroxynaphthyl)methylene suggest several potential applications:

- Antimicrobial Agents : Its efficacy against bacteria positions it as a candidate for developing new antibiotics.

- Anticancer Therapeutics : The ability to intercalate DNA makes it a promising lead compound for anticancer drug development.

- Coordination Chemistry : As a ligand, it can form complexes with metal ions for use in catalysis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.